molecular formula C6H18O12P2 B13014926 1,3-Dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate

1,3-Dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate

Cat. No.: B13014926
M. Wt: 344.15 g/mol
InChI Key: FQGHHOFLIHMGGT-UHFFFAOYSA-N
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Description

1,3-Dihydroxypropan-2-yl dihydrogen phosphate and 2,3-dihydroxypropyl dihydrogen phosphate are organic compounds that belong to the class of glycerophosphates. These compounds are esters of glycerol and phosphoric acid, and they play significant roles in various biochemical processes. They are commonly used in biochemical research and have applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl dihydrogen phosphate can be synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves large-scale chemical synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

Application AreaSpecific Uses
Biochemistry Inhibitor of serine-threonine phosphatases; phosphate donor in metabolic studies
Tissue Engineering Development of hydrogels and scaffolds for cell growth and differentiation
Pharmacology Enhances osteogenic differentiation of stem cells; used in drug formulations
Cell Culture Additive in isolation mediums; buffers for microbial culture media

Biochemistry

β-Glycerophosphate serves as a crucial phosphate donor in various biochemical reactions. It is particularly noted for its role as an inhibitor of serine-threonine phosphatases, which are vital in regulating cellular processes such as metabolism and signal transduction. This inhibition is critical for studies involving enzyme kinetics and cellular signaling pathways .

Tissue Engineering

In the field of tissue engineering, β-glycerophosphate is widely utilized in the formulation of hydrogels and scaffolds. These materials provide a supportive environment for cell attachment and proliferation. Research indicates that β-glycerophosphate enhances the osteogenic differentiation of bone marrow stem cells when incorporated into scaffolding materials .

Case Study : A study demonstrated that scaffolds containing β-glycerophosphate significantly improved the mineralization process in vitro, suggesting its potential for bone tissue engineering applications .

Pharmacology

In pharmacological applications, β-glycerophosphate is used to enhance the efficacy of various drugs by acting as a buffering agent. It has been shown to facilitate the osteogenic differentiation of stem cells in vitro, making it a valuable component in regenerative medicine .

Case Study : In a clinical trial assessing bone regeneration techniques, β-glycerophosphate was used in conjunction with stem cell therapies to promote bone healing post-surgery. Results indicated improved healing rates compared to control groups .

Cell Culture

β-Glycerophosphate is also employed as an additive in isolation mediums for cell cultures. Its ability to provide available phosphate makes it essential for maintaining cellular functions during culturing processes . Additionally, it is used to buffer media for microbial cultures, enhancing the growth conditions for recombinant protein expression systems .

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. The compound interacts with specific molecular targets, such as kinases and phosphatases, to regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glycerol-3-phosphate: Another glycerophosphate with similar biochemical roles.

    Glycerol-1-phosphate: Differing in the position of the phosphate group.

    Phosphoenolpyruvate: A key intermediate in glycolysis with a similar phosphate group.

Uniqueness

1,3-Dihydroxypropan-2-yl dihydrogen phosphate is unique due to its specific role in metabolic pathways and its ability to act as a precursor for various biochemical compounds. Its structural configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.

Biological Activity

1,3-Dihydroxypropan-2-yl dihydrogen phosphate (also known as glycerol 2-phosphate) is a glycerophosphate compound that plays a significant role in various biological processes, particularly in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₃H₉O₆P
  • Molecular Weight : 172.0737 g/mol
  • Synonyms : Glycerol 2-phosphate, β-glycerophosphorate

Biological Functions

  • Metabolism :
    • Glycerol 2-phosphate is involved in glycerolipid metabolism and serves as an intermediate in the synthesis of phospholipids and triglycerides. It is produced during the dephosphorylation of phosphatidic acid and can be converted into dihydroxyacetone phosphate (DHAP), linking it to glycolysis and gluconeogenesis pathways .
  • Cell Signaling :
    • It acts as a signaling molecule, influencing various cellular processes through its role in phosphatidylinositol signaling pathways. The enzyme inositol-1-monophosphatase catalyzes reactions involving glycerol 2-phosphate, which can affect cellular responses to external stimuli .
  • Energy Metabolism :
    • Glycerol 2-phosphate is crucial for energy metabolism, particularly in liver cells where it participates in gluconeogenesis and glycolysis. Its conversion to glucose can be vital during fasting or low-carbohydrate conditions .

Glycerol 2-phosphate exerts its biological effects mainly through:

  • Phosphorylation : The compound can be phosphorylated to form glycerol-3-phosphate, which plays a role in energy production and lipid synthesis.
  • Enzymatic Reactions : It serves as a substrate for various enzymes, including those involved in glycolysis and lipid metabolism. For example, it can be converted into glyceraldehyde 3-phosphate (Ga3P), a key intermediate in both glycolysis and gluconeogenesis .

Case Study 1: Hepatic Metabolism

A study investigated the real-time metabolism of hyperpolarized [2-13C]dihydroxyacetone (DHAc) in mice, revealing that glycerol 2-phosphate was among the metabolites produced. This research demonstrated the compound's role in hepatic glucose production and highlighted its potential use as a metabolic imaging agent .

MetaboliteRatio ± SD
Alanine (Ala)0.0038 ± 0.0015
Glycerol-3-phosphate (G3P)0.0605 ± 0.0200
Glycerol (Gly)0.0009 ± 0.0005
Glyceraldehyde 3-phosphate (Ga3P)0.0102 ± 0.0016
Lactate (Lac)0.0018 ± 0.0001
Hexoses (Hex)0.0070 ± 0.0035
Phosphoenolpyruvate (PEP)0.0199 ± 0.0040

Case Study 2: Role in Cancer Metabolism

Research has shown that targeting glycolytic pathways can be a promising strategy for cancer treatment, particularly in aggressive tumors like glioblastoma multiforme (GBM). Compounds that inhibit glycolysis, such as analogs of glycerol phosphate derivatives, have been investigated for their potential therapeutic effects on tumor growth inhibition .

Properties

Molecular Formula

C6H18O12P2

Molecular Weight

344.15 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate

InChI

InChI=1S/2C3H9O6P/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8/h2*3-5H,1-2H2,(H2,6,7,8)

InChI Key

FQGHHOFLIHMGGT-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O

Origin of Product

United States

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